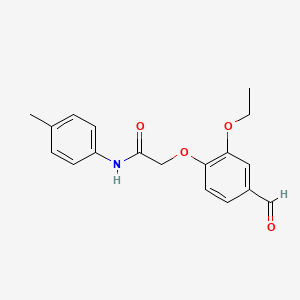

2-(2-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide

Description

Chemical Structure: The compound 2-(2-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide (molecular formula: C₁₇H₁₇NO₅; molecular weight: 313.32 g/mol) features a phenoxy core substituted with an ethoxy group at position 2 and a formyl group at position 2.

Synthesis and Purity: Synthesized via condensation reactions typical of acetamide derivatives, this compound is reported with ≥95% purity, indicating robust synthetic protocols . The formyl group offers a reactive site for further functionalization, which is advantageous in drug discovery pipelines.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-3-22-17-10-14(11-20)6-9-16(17)23-12-18(21)19-15-7-4-13(2)5-8-15/h4-11H,3,12H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AILFXMFEGDSWQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an ethoxy group, a formyl group, and an acetamide moiety, which are critical for its bioactivity.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The formyl group may facilitate covalent bonding with nucleophilic sites on proteins or enzymes, thereby altering their function. Additionally, the presence of the 4-methylphenyl group enhances binding affinity and specificity towards various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Preliminary studies suggest it may disrupt bacterial cell walls or inhibit essential enzymes involved in bacterial metabolism.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties . It appears to inhibit the NF-κB signaling pathway, which is crucial in inflammatory responses. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines .

Anticancer Potential

There is emerging evidence suggesting that this compound may possess anticancer properties . Compounds with similar structures have been reported to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Further studies are required to elucidate the specific pathways through which it exerts these effects.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

- Antimicrobial Activity Study : In a controlled experiment, the compound was tested against various bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, suggesting strong antimicrobial efficacy.

- Anti-inflammatory Mechanism : A study demonstrated that treatment with this compound led to a reduction in nitric oxide production in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

- Anticancer Activity : In vitro assays showed that the compound inhibited the proliferation of several cancer cell lines, with IC50 values ranging from 5 to 15 µM, highlighting its potential as a chemotherapeutic agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-(3-chloro-4-methylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide | C18H18ClNO4 | Contains chlorine; potential for enhanced bioactivity due to halogenation |

| 2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide | C18H18BrNO4 | Bromine substitution may affect solubility and bioactivity |

| 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-phenylacetamide | C18H17Br2NO4 | Enhanced antimicrobial properties due to dibromination |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

N-(3-Chloro-4-methylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide

- Structure: Differs by a chloro substituent at position 3 on the phenyl ring (C₁₈H₁₈ClNO₄; MW: 347.79 g/mol).

- Impact : The electron-withdrawing chloro group increases polarity and may enhance binding to targets requiring electron-deficient aromatic interactions. However, it reduces lipophilicity (logP ~2.8) compared to the methyl-substituted analog (logP ~3.2) .

N-(2,3-Dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide

- Structure: Features two methyl groups at positions 2 and 3 on the phenyl ring (C₁₉H₂₁NO₅; MW: 343.38 g/mol).

- Impact : The steric bulk of the dimethyl groups may hinder binding to flat receptor sites but improves metabolic stability by shielding the amide bond from hydrolysis .

2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide

- Structure : Methoxy replaces ethoxy, and the phenyl group is nitro-substituted (C₁₇H₁₅N₂O₆; MW: 343.32 g/mol).

- Impact : The nitro group (strong electron-withdrawing) increases reactivity in electrophilic substitutions but may introduce toxicity concerns. Methoxy reduces steric hindrance compared to ethoxy .

Variations in the Acetamide Side Chain

N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide

- Structure: Replaces the phenoxy group with a sulfonylquinazoline-pyrrolidine system.

- Impact : This derivative demonstrated IC₅₀ values <10 μM against multiple cancer cell lines (HCT-116, MCF-7), highlighting the importance of heterocyclic moieties in enhancing anti-cancer activity .

N-(Furan-2-ylmethyl)-2-[4-[(4-methylphenyl)sulfonylhydrazinylidene]methylphenoxy]acetamide

- Structure : Incorporates a sulfonylhydrazine and furan group (C₂₁H₂₁N₃O₅S; MW: 427.47 g/mol).

Positional Isomerism and Steric Effects

2-(2-Ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide

- Structure : Methyl group at position 2 (ortho) instead of 4 (para) on the phenyl ring.

2-(2-Ethoxy-4-formylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| Target Compound | C₁₇H₁₇NO₅ | 313.32 | 4-methylphenyl, ethoxy, formyl | High lipophilicity (logP ~3.2), 95% purity |

| N-(3-Chloro-4-methylphenyl)- analog | C₁₈H₁₈ClNO₄ | 347.79 | Chloro, ethoxy, formyl | Enhanced polarity, potential toxicity |

| N-(2,3-Dimethylphenyl)- analog | C₁₉H₂₁NO₅ | 343.38 | 2,3-dimethylphenyl | Improved metabolic stability |

| 4-Nitrophenyl analog | C₁₇H₁₅N₂O₆ | 343.32 | Nitro, methoxy | High reactivity, possible genotoxicity |

| Sulfonylquinazoline-pyrrolidine analog | C₂₁H₂₃N₃O₄S | 413.49 | Quinazoline-sulfonyl, pyrrolidine | Anti-cancer activity (IC₅₀ <10 μM) |

Research Findings and Implications

- Anti-Cancer Potential: Derivatives with electron-deficient aromatic systems (e.g., nitro, chloro) show enhanced cytotoxicity but may face toxicity hurdles. The target compound’s formyl group offers a handle for conjugation with targeting moieties .

- Metabolic Stability : Bulky substituents (e.g., 2,3-dimethylphenyl) reduce susceptibility to cytochrome P450 oxidation, suggesting strategies to improve pharmacokinetics .

- Synthetic Flexibility : Ethoxy and methoxy groups can be readily modified to tune solubility and binding kinetics without altering core reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.